molecular formula C18H18N4O3S B2875040 N-(4-ethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396806-45-3

N-(4-ethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2875040
CAS No.: 1396806-45-3
M. Wt: 370.43
InChI Key: DDZYADANRSCIML-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The compound's structure features an azetidine ring linked to an oxadiazole moiety and an ethoxyphenyl group. Its molecular formula is C16H15N3O3SC_{16}H_{15}N_3O_3S with a molecular weight of 341.37 g/mol. The presence of the thiophene and oxadiazole rings is significant as these structures are often associated with biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against multiple cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
  • Results :
    • IC50 Values : The compound exhibited promising IC50 values in the low micromolar range:
      • MCF-7: 1.95 µM
      • HCT-116: 2.36 µM
      • PC-3: 3.45 µM
        These values indicate a significant cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 5 µM .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of key signaling pathways involved in cancer cell proliferation, such as EGFR and IL-6 signaling .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit other biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Enzyme Inhibition : Research indicates that derivatives containing oxadiazole can inhibit enzymes such as tyrosinase, which is implicated in several metabolic disorders .

Data Summary Table

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₃S
Molecular Weight341.37 g/mol
Anticancer Activity (IC50)MCF-7: 1.95 µM
HCT-116: 2.36 µM
PC-3: 3.45 µM
MechanismApoptosis induction
Enzyme inhibition

Case Studies

In a recent study conducted by Zhang et al., various oxadiazole derivatives were synthesized and evaluated for their anticancer properties using TRAP PCR-ELISA assays. The study found that certain derivatives had IC50 values significantly lower than established chemotherapeutics .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-2-24-15-5-3-14(4-6-15)19-18(23)22-9-13(10-22)17-20-16(21-25-17)12-7-8-26-11-12/h3-8,11,13H,2,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZYADANRSCIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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